

# SRI-31142: A Comparative Analysis of its Interaction with Psychostimulants

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## Compound of Interest

Compound Name: SRI-31142

Cat. No.: B15616481

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This guide provides a comparative analysis of **SRI-31142**, a putative allosteric inhibitor of the dopamine transporter (DAT), and its interaction with the psychostimulant cocaine. To date, the majority of published research has focused on the interplay between **SRI-31142** and cocaine. Limited data is available on its direct interactions with other psychostimulants such as amphetamine or methylphenidate. This document synthesizes available experimental data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action.

## Comparative Data Summary

**SRI-31142** presents a unique profile in contrast to traditional dopamine transporter inhibitors like cocaine. While cocaine acts as a competitive inhibitor, **SRI-31142** is believed to bind to an allosteric site on the DAT, modulating its function rather than directly blocking dopamine uptake. This distinction is critical in understanding their differential effects on reward pathways and abuse liability.

The following table summarizes the observed and expected effects of **SRI-31142**, cocaine, and their combination on key behavioral and neurochemical measures. The quantitative data presented is illustrative of typical findings in the field, as specific values from the primary literature on **SRI-31142** were not publicly accessible.

Treatment	Intracranial Self-Stimulation (ICSS) Threshold	Nucleus Accumbens Dopamine Levels	Nucleus Accumbens Serotonin Levels	Abuse Liability
Vehicle (Control)	Baseline	Baseline	Baseline	None
SRI-31142	Increased (Reduced reward)	Decreased	No significant change reported	Low
Cocaine	Decreased (Enhanced reward)	Significantly Increased	Increased	High
SRI-31142 + Cocaine	Attenuated Cocaine-Induced Decrease (Blocked reward enhancement)	Attenuated Cocaine-Induced Increase	No significant change reported	Potential to reduce cocaine abuse

## Experimental Protocols

The following are detailed methodologies for the key experiments utilized to characterize the interaction between **SRI-31142** and cocaine.

### Intracranial Self-Stimulation (ICSS)

Objective: To assess the rewarding and aversive effects of **SRI-31142** and its interaction with the reward-enhancing effects of cocaine.

Methodology:

- Animal Subjects: Male Wistar or Sprague-Dawley rats are typically used.
- Surgical Implantation: Rats are anesthetized, and a bipolar stainless-steel electrode is stereotactically implanted into the medial forebrain bundle (MFB), a key component of the brain's reward pathway.

- **Training:** Following a recovery period, rats are placed in an operant conditioning chamber equipped with a lever. Lever presses result in the delivery of a brief electrical stimulation to the MFB. Rats learn to press the lever to receive this rewarding stimulation.
- **Threshold Determination:** A discrete-trial procedure is used to determine the minimum frequency of electrical stimulation that supports responding (the ICSS threshold). This threshold is a sensitive measure of brain reward function.
- **Drug Administration:** Once stable baseline ICSS thresholds are established, rats are administered **SRI-31142**, cocaine, or a combination of both prior to the testing session. Drugs are typically administered via intraperitoneal (i.p.) injection.
- **Data Analysis:** Changes in the ICSS threshold are measured. A decrease in the threshold indicates a reward-enhancing effect, while an increase suggests an aversive or reward-diminishing effect.

## In Vivo Microdialysis

**Objective:** To measure extracellular levels of dopamine and serotonin in the nucleus accumbens, a critical brain region for reward and addiction, following the administration of **SRI-31142** and cocaine.

**Methodology:**

- **Animal Subjects:** Male Wistar or Sprague-Dawley rats.
- **Surgical Implantation:** A guide cannula is stereotactically implanted, targeting the nucleus accumbens shell.
- **Microdialysis Probe Insertion:** After recovery, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.
- **Perfusion:** The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
- **Sample Collection:** Neurotransmitters from the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every

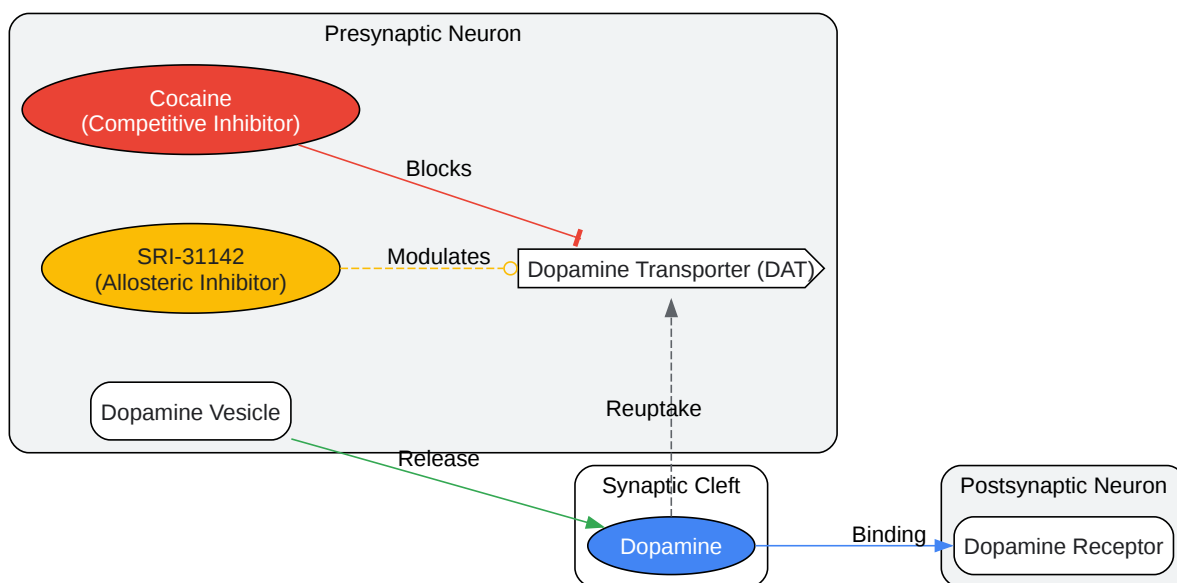
20 minutes).

- **Baseline Measurement:** Baseline samples are collected to establish stable neurotransmitter levels before drug administration.
- **Drug Administration:** **SRI-31142**, cocaine, or their combination is administered (e.g., i.p. injection).
- **Neurochemical Analysis:** The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and serotonin.
- **Data Analysis:** Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.

## Visualizations

### Signaling Pathway Diagram

The following diagram illustrates the hypothesized interaction of **SRI-31142** and cocaine at the dopamine transporter on a presynaptic dopaminergic neuron.

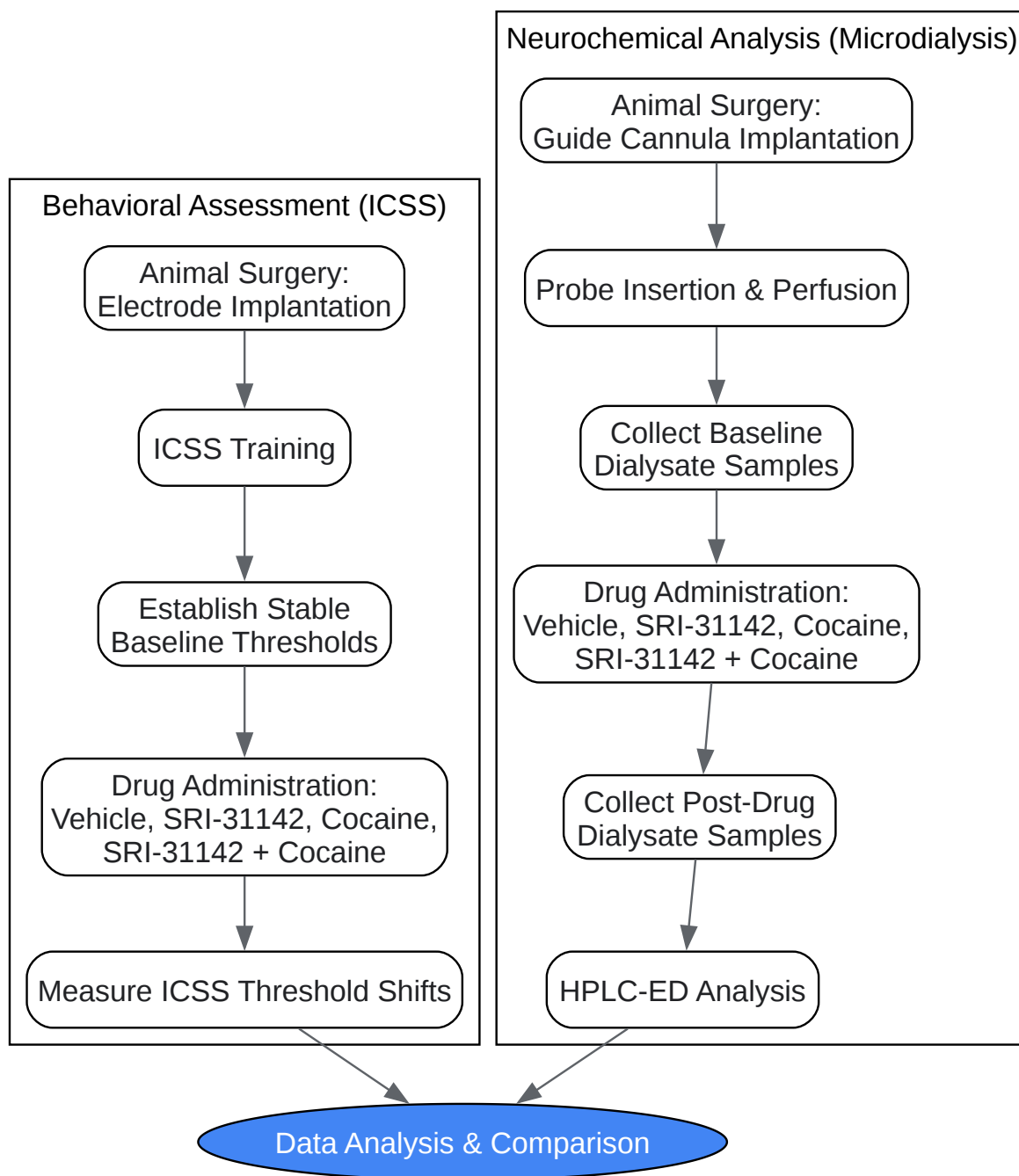


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Caption: Hypothesized interaction at the dopamine transporter.

## Experimental Workflow Diagram

This diagram outlines the general workflow for investigating the interaction between **SRI-31142** and a psychostimulant.



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Caption: General experimental workflow.

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